Firocoxib-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

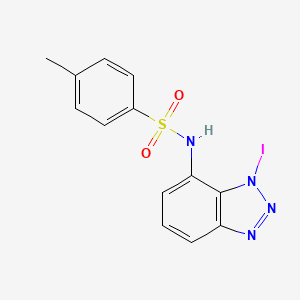

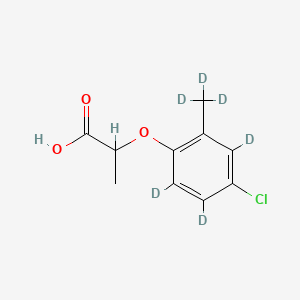

Firocoxib-d4, also known as ML 1785713-d4, is the deuterium labeled Firocoxib . Firocoxib (ML 1785713) is a potent, selective, and orally active COX-2 inhibitor with an IC50 of 0.13 μM . It shows 58-fold more selectivity for COX-2 than COX-1 (IC50 of 7.5 μM) . Firocoxib has anti-inflammatory effects .

Molecular Structure Analysis

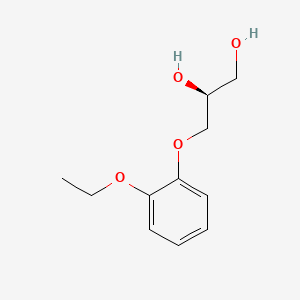

The molecular weight of this compound is 340.43 . The molecular formula is C17H16D4O5S . The structure of this compound is similar to that of Firocoxib, but with deuterium (D) replacing some of the hydrogen atoms .

Aplicaciones Científicas De Investigación

Medicina veterinaria: Evaluación de seguridad en caballos

Firocoxib es un fármaco antiinflamatorio no esteroideo (AINE) formulado específicamente para la medicina veterinaria. Inhibe selectivamente la enzima ciclooxigenasa 2 (COX-2). Se realizó un estudio para evaluar los efectos del firocoxib oral en caballos sanos. El fármaco no causó efectos adversos en la mucosa estomacal. Sin embargo, reduce ligeramente la capacidad de la sangre para coagularse, lo cual fue inesperado ya que se suponía que el fármaco promovía la coagulación. En general, el firocoxib se consideró seguro para los caballos y se puede utilizar para controlar la inflamación en estos animales .

Oncología veterinaria: Posible tratamiento neoadyuvante en el cáncer de mama canino

Firocoxib se ha estudiado como un posible tratamiento neoadyuvante en pacientes caninos con tumores de glándula mamaria triple negativos. El artículo demuestra la inducción de apoptosis asociada con el tratamiento de inhibición de Cox2 in vitro y proporciona información relevante para respaldar el uso de firocoxib en pacientes con cáncer de mama canino y su potencial como terapia adyuvante .

Medicina reproductiva en caballos

En lo que respecta a la reproducción, el efecto de firocoxib resultó en una disminución de la inflamación asociada con la placentitis y un aumento de la ovulación, especialmente cuando se utiliza para mitigar la inflamación posterior a la reproducción durante el período periovulatorio en yeguas .

Mecanismo De Acción

Target of Action

Firocoxib-d4, like its parent compound Firocoxib, is a selective non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the production of inflammatory mediators in the body .

Mode of Action

This compound acts by inhibiting the COX-2 enzyme, thereby reducing the production of inflammatory mediators . This selective inhibition of COX-2 over COX-1 (which is involved in the production of prostaglandins for maintenance of physiological functions) is what gives this compound its anti-inflammatory properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound reduces the conversion of arachidonic acid into prostaglandin H2, a precursor for other prostaglandins and thromboxanes that are involved in inflammation and pain .

Pharmacokinetics

It has been found to have a half-life of approximately 7.8 to 9.12 hours . The mean maximum concentration (Cmax) and time to Cmax were 0.16 µg/mL and 3.81 hours, respectively . The oral bioavailability was determined to be 70.3% . These properties may vary for this compound due to the presence of deuterium atoms.

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain. By selectively inhibiting COX-2, it reduces the production of prostaglandins that cause inflammation and pain .

Action Environment

Studies have shown that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles Therefore, factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound

Safety and Hazards

Firocoxib-d4, like Firocoxib, is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . It is recommended to obtain, read, and follow all safety instructions before use .

Direcciones Futuras

Firocoxib, the non-deuterated version of Firocoxib-d4, is currently approved for veterinary use in dogs and horses . Recently, the U.S. Food and Drug Administration approved the first generic Firocoxib chewable tablets for dogs . This could potentially open up new avenues for the development and approval of generic this compound medications in the future .

Análisis Bioquímico

Biochemical Properties

Firocoxib-d4, like its parent compound Firocoxib, is a selective inhibitor of the COX-2 enzyme . This enzyme plays a crucial role in the production of prostaglandins, biologically active compounds that mediate various physiological processes, including inflammation . By selectively inhibiting COX-2, this compound can reduce inflammation without the adverse effects associated with the inhibition of COX-1, another isoform of the enzyme .

Cellular Effects

This compound’s primary cellular effect is the reduction of inflammation. It achieves this by inhibiting the COX-2 enzyme, which is primarily expressed during inflammatory states . This inhibition blocks the synthesis of prostaglandins, thereby mitigating the inflammatory response .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Dosage Effects in Animal Models

The recommended dosage of Firocoxib for intravenous administration in horses is 0.04 mg/lb (0.09 mg/kg) of body weight once daily for up to 5 days

Metabolic Pathways

This compound is likely involved in the arachidonic acid metabolism pathway, similar to Firocoxib . This pathway involves the conversion of arachidonic acid to various eicosanoids, including prostaglandins, via the action of COX enzymes .

Transport and Distribution

These transporters are transmembrane proteins that control the disposition of various endogenous and exogenous compounds, including drugs .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its role as a COX-2 inhibitor, it is likely to be found wherever the COX-2 enzyme is present. COX-2 is typically located in the endoplasmic reticulum and nuclear envelope .

Propiedades

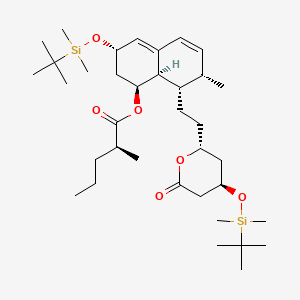

| { "Design of the Synthesis Pathway": "The synthesis pathway of Firocoxib-d4 involves the introduction of four deuterium atoms into the Firocoxib molecule. This can be achieved through a series of chemical reactions that selectively replace four hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Firocoxib", "Deuterium oxide", "Sodium borohydride", "Deuterated acetic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Firocoxib is reacted with deuterated acetic acid in the presence of sodium hydroxide to selectively replace one hydrogen atom with a deuterium atom.", "Step 2: The resulting product is then reacted with deuterium oxide and sodium borohydride to replace a second hydrogen atom with a deuterium atom.", "Step 3: The product from step 2 is then reacted with deuterium oxide and sodium borohydride again to replace a third hydrogen atom with a deuterium atom.", "Step 4: Finally, the product from step 3 is reacted with deuterium oxide and sodium borohydride for a third time to replace the fourth and final hydrogen atom with a deuterium atom.", "Step 5: The resulting product is Firocoxib-d4, which can be purified and isolated using standard methods such as column chromatography." ] } | |

Número CAS |

1325700-11-5 |

Fórmula molecular |

C17H20O5S |

Peso molecular |

340.426 |

Nombre IUPAC |

5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one |

InChI |

InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2 |

Clave InChI |

FULAPETWGIGNMT-CQOLUAMGSA-N |

SMILES |

CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C |

Sinónimos |

3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone; Equioxx-d4; Equixx-d4; Librens-d4; ML 1785713-d4; Previcox-d4; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.